molecular formula C18H21N5O3S B2756312 ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 2034474-92-3

ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2756312
CAS No.: 2034474-92-3
M. Wt: 387.46
InChI Key: XUCZRJBPIHBGBT-UHFFFAOYSA-N
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Description

Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolidine and pyrimidine derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Compounds with similar structures have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may have anti-neuroinflammatory properties and could potentially affect pathways related to inflammation and neuroprotection .

Pharmacokinetics

The pyrrolidine ring, a key component of this compound, is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

Compounds with similar structures have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have neuroprotective and anti-neuroinflammatory properties .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its stereochemistry and the environment in which it is present.

Properties

IUPAC Name

ethyl 2-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-2-26-17(25)11-5-6-13-15(11)21-18(27-13)22-16(24)12-9-14(20-10-19-12)23-7-3-4-8-23/h9-11H,2-8H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCZRJBPIHBGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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